3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
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Overview
Description
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is a complex organic compound characterized by the presence of hydrazine, trifluoromethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydrazine incorporation: The final step involves the reaction of the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industry: The compound is investigated for its use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinocarbonyl-N-phenyl-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(3-Trifluoromethyl-phenyl)-benzenesulfonamide: Lacks the hydrazine group, affecting its reactivity and biological activity.
3-Hydrazinocarbonyl-N-(4-trifluoromethyl-phenyl)-benzenesulfonamide: Similar structure but with the trifluoromethyl group in a different position, leading to variations in its chemical behavior.
Uniqueness
The presence of both hydrazine and trifluoromethyl groups in 3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide makes it unique
Biological Activity
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a hydrazinocarbonyl group and a trifluoromethyl-substituted phenyl group attached to a benzenesulfonamide moiety. Its molecular formula is C14H12F3N3O3S with a molecular weight of approximately 357.32 g/mol .
Research indicates that compounds within the sulfonamide class, including this compound, exhibit various biological activities due to their ability to interact with specific enzymes and proteins. The mechanism of action often involves:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
- Binding Affinity : Studies have shown that it can bind to specific receptors or proteins, influencing cellular signaling pathways.
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although detailed case studies are required to substantiate these claims.
- Antimicrobial Properties : Similar sulfonamide derivatives have been noted for their antimicrobial activity, indicating potential applications in treating infections.
Antitumor Activity
A study investigated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of sulfonamide derivatives. It was found that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The specific binding interactions with bacterial enzymes were hypothesized to be responsible for their efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydrazinocarbonyl-benzenesulfonamide | Structure | Lacks trifluoromethyl substitution; different biological activity profile. |
Tritosulfuron | Structure | Contains multiple fluorine atoms; used as an herbicide with distinct activity. |
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | Structure | Similar trifluoromethyl group; different functional groups leading to unique activity profiles. |
Properties
IUPAC Name |
3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)10-4-2-5-11(8-10)20-24(22,23)12-6-1-3-9(7-12)13(21)19-18/h1-8,20H,18H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKSVBWSGSNEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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